Cas no 2757921-71-2 (tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate)
![tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2757921-71-2x500.png)
tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate 化学的及び物理的性質
名前と識別子
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- 2757921-71-2
- EN300-36596663
- tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate
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- インチ: 1S/C13H25NO3/c1-5-14(11(16)17-12(2,3)4)13(10-15)8-6-7-9-13/h15H,5-10H2,1-4H3
- InChIKey: BBBOWHRFAQZUEL-UHFFFAOYSA-N
- ほほえんだ: OCC1(CCCC1)N(C(=O)OC(C)(C)C)CC
計算された属性
- せいみつぶんしりょう: 243.18344366g/mol
- どういたいしつりょう: 243.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 49.8Ų
tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36596663-0.05g |
tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate |
2757921-71-2 | 95.0% | 0.05g |
$468.0 | 2025-03-18 | |
Enamine | EN300-36596663-0.5g |
tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate |
2757921-71-2 | 95.0% | 0.5g |
$535.0 | 2025-03-18 | |
Enamine | EN300-36596663-5.0g |
tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate |
2757921-71-2 | 95.0% | 5.0g |
$1614.0 | 2025-03-18 | |
Enamine | EN300-36596663-1.0g |
tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate |
2757921-71-2 | 95.0% | 1.0g |
$557.0 | 2025-03-18 | |
Enamine | EN300-36596663-2.5g |
tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate |
2757921-71-2 | 95.0% | 2.5g |
$1089.0 | 2025-03-18 | |
Enamine | EN300-36596663-0.25g |
tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate |
2757921-71-2 | 95.0% | 0.25g |
$513.0 | 2025-03-18 | |
Enamine | EN300-36596663-0.1g |
tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate |
2757921-71-2 | 95.0% | 0.1g |
$490.0 | 2025-03-18 | |
Enamine | EN300-36596663-10.0g |
tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate |
2757921-71-2 | 95.0% | 10.0g |
$2393.0 | 2025-03-18 |
tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamateに関する追加情報
Introduction to Tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate (CAS No. 2757921-71-2)
Tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate, a compound with the chemical formula C₁₁H₁₉NO₃, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its tert-butyl group and its N-ethyl-N-[1-(hydroxymethyl)cyclopentyl] moiety, which contribute to its unique chemical properties and potential biological activities. The CAS number 2757921-71-2 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research.
The tert-butyl group, a branched alkyl group, is known for its steric hindrance properties, which can influence the reactivity and selectivity of the compound in various chemical reactions. This feature makes it a valuable component in the synthesis of more complex molecules, particularly in drug development where precise molecular architecture is crucial. The presence of the N-ethyl substituent further enhances the compound's complexity, contributing to its potential as a building block in medicinal chemistry.
The core structure of Tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate is based on a cyclopentyl ring, which is a common motif in natural products and pharmaceuticals. The 1-(hydroxymethyl) group attached to the cyclopentyl ring introduces hydrophilicity, making the compound more soluble in polar solvents and potentially more bioavailable. This solubility profile is critical for drug formulation and delivery systems.
Recent research in the field of medicinal chemistry has highlighted the importance of carbamate functional groups in drug design. Carbamates are known for their ability to act as bioisosteres, replacing other functional groups while maintaining or improving biological activity. In the case of Tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate, the carbamate linkage may play a role in modulating receptor interactions and enhancing pharmacokinetic properties.
One of the most promising applications of this compound is in the development of novel therapeutic agents. Studies have shown that derivatives of carbamates can exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific arrangement of atoms in Tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate may contribute to these activities by interacting with target enzymes or receptors in unique ways.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to construct the complex molecular framework efficiently. The tert-butyl group, for instance, may be introduced via Friedel-Crafts acylation or other alkylating reactions, while the cyclopentyl ring can be derived from cyclopentanone or other cycloalkane precursors.
In addition to its potential therapeutic applications, Tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate may serve as a key intermediate in the synthesis of more complex molecules. Its structural features make it a versatile platform for further functionalization, allowing chemists to explore new chemical space and discover novel compounds with enhanced biological activity.
The use of computational methods has also been instrumental in understanding the properties of this compound. Molecular modeling techniques can predict how Tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate interacts with biological targets at the atomic level. These insights are crucial for designing drugs that are both effective and well-tolerated by patients.
Future research directions may focus on exploring new synthetic routes to improve accessibility and scalability of this compound. Additionally, studies could investigate its potential applications in different therapeutic areas by evaluating its interactions with various biological targets. The combination of experimental and computational approaches will be essential in unlocking the full potential of Tert-butyl N-ethyl-N-[1-(hydroxymethyl)cyclopentyl]carbamate.
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